Triethyl(ethynyl)stannane
Overview
Description
Triethyl(ethynyl)stannane is an organotin compound with the molecular formula C8H16Sn It is characterized by the presence of an ethynyl group (C≡C) attached to a tin (Sn) atom, which is further bonded to three ethyl groups (C2H5)
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl(ethynyl)stannane can be synthesized through the reaction of ethynylmagnesium bromide with triethyltin chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
C2H5SnCl+C2H5MgBr→C2H5SnC2H5+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethyl(ethynyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted organotin compounds.
Scientific Research Applications
Triethyl(ethynyl)stannane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of triethyl(ethynyl)stannane involves its ability to form stable complexes with various substrates. The ethynyl group can participate in π-π interactions, while the tin atom can coordinate with electron-rich species. This dual reactivity allows the compound to act as a versatile reagent in organic synthesis and catalysis. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Triethylstannane: Lacks the ethynyl group, making it less reactive in certain types of reactions.
Tributyl(ethynyl)stannane: Similar structure but with butyl groups instead of ethyl groups, leading to different reactivity and applications.
Trimethyl(ethynyl)stannane: Contains methyl groups, which can affect the compound’s steric and electronic properties.
Uniqueness
Triethyl(ethynyl)stannane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of various carbon-carbon bonds. Its combination of ethyl groups and an ethynyl group makes it a versatile reagent in organic synthesis and materials science.
Properties
IUPAC Name |
triethyl(ethynyl)stannane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.C2H.Sn/c4*1-2;/h3*1H2,2H3;1H; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNHRRHZLUJOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](CC)(CC)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503499 | |
Record name | Triethyl(ethynyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
994-39-8 | |
Record name | Triethyl(ethynyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90503499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.